molecular formula C32H45N7O2 B12406016 (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol

(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol

Cat. No.: B12406016
M. Wt: 559.7 g/mol
InChI Key: RKRUMZCAPLOLQM-VVFFZKGRSA-N
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Description

The compound (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol involves several steps, including the formation of the pyrrolo[2,1-f][1,2,4]triazine core, the introduction of the benzimidazole moiety, and the cyclopentane ring construction. Each step requires specific reagents and conditions, such as the use of strong bases, protecting groups, and catalysts to ensure the desired stereochemistry and functional group compatibility.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl groups on the cyclopentane ring can be oxidized to form ketones or carboxylic acids.

    Reduction: The nitro group on the pyrrolo[2,1-f][1,2,4]triazine core can be reduced to an amine.

    Substitution: The amino group on the pyrrolo[2,1-f][1,2,4]triazine core can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.

Major Products Formed

Major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted analogs with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology

In biology, the compound’s potential as a bioactive molecule can be explored. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may have therapeutic potential due to its ability to interact with specific molecular targets. Research could focus on its efficacy and safety as a drug candidate for treating various diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its complex structure and functional groups make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are likely mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives, benzimidazole-containing molecules, and cyclopentane-based compounds. Examples include trifluorotoluene , ethyl 3-(furan-2-yl)propionate , and bromomethyl methyl ether .

Uniqueness

The uniqueness of (1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol lies in its combination of multiple functional groups and stereochemistry

Properties

Molecular Formula

C32H45N7O2

Molecular Weight

559.7 g/mol

IUPAC Name

(1R,2S,3S,5R)-3-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-[[[3-[2-(6-tert-butyl-1H-benzimidazol-2-yl)ethyl]cyclobutyl]-propan-2-ylamino]methyl]cyclopentane-1,2-diol

InChI

InChI=1S/C32H45N7O2/c1-18(2)38(16-20-14-23(30(41)29(20)40)26-9-10-27-31(33)34-17-35-39(26)27)22-12-19(13-22)6-11-28-36-24-8-7-21(32(3,4)5)15-25(24)37-28/h7-10,15,17-20,22-23,29-30,40-41H,6,11-14,16H2,1-5H3,(H,36,37)(H2,33,34,35)/t19?,20-,22?,23+,29-,30+/m1/s1

InChI Key

RKRUMZCAPLOLQM-VVFFZKGRSA-N

Isomeric SMILES

CC(C)N(C[C@H]1C[C@H]([C@@H]([C@@H]1O)O)C2=CC=C3N2N=CN=C3N)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Canonical SMILES

CC(C)N(CC1CC(C(C1O)O)C2=CC=C3N2N=CN=C3N)C4CC(C4)CCC5=NC6=C(N5)C=C(C=C6)C(C)(C)C

Origin of Product

United States

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